2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine
Description
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-chlorophenyl group at the 4-position and a methoxy group at the 5-position of the pyrimidine core. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in receptor-targeted drug development.
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-12-10-17-15(18-11-12)20-8-6-19(7-9-20)14-5-3-2-4-13(14)16/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCQMSHGNGNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The 2-chlorophenyl group is introduced via substitution reactions, often using reagents like 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Methoxypyrimidine Introduction: The methoxypyrimidine moiety is incorporated through nucleophilic substitution reactions, where the methoxy group is introduced using methanol or other methoxy-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound serves as a lead compound in the development of new drugs for various diseases.
Chemical Biology: It is utilized in chemical biology research to study its mechanism of action and its role in biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine involves its interaction with specific molecular targets in the body. The compound may act on receptors, enzymes, or other proteins, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine
- Key Differences :
- 5-position substitution : Sulfonyl group (vs. methoxy in the target compound).
- 4-position : Additional amine group on pyrimidine.
- Implications :
4-Chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine
- Key Differences :
- Core structure : Piperidine (vs. piperazine) with a pyrazole substituent.
- Substituents : 2,5-dimethoxyphenyl and 4-chloro groups on pyrimidine.
- Implications: The pyrazole-piperidine moiety may confer distinct conformational flexibility, affecting receptor binding kinetics. Dimethoxy groups could enhance serotonin receptor affinity due to structural resemblance to hallucinogenic arylalkylamines.
4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one
- Key Differences: 5-position: Carbonyl-linked hydroxyethyl-piperazine (vs. methoxy). Core modification: Pyrimidinone (vs. pyrimidine).
- Pyrimidinone may reduce aromaticity, altering π-π stacking interactions in receptor binding.
Physicochemical and Pharmacokinetic Comparison
Receptor Binding and Selectivity
- Target Compound: The 2-chlorophenyl-piperazine moiety is structurally analogous to known dopamine D2/D3 and serotonin 5-HT1A receptor ligands (e.g., aripiprazole derivatives). The methoxy group may reduce first-pass metabolism compared to hydroxylated analogues.
- Sulfonyl Analogue : The sulfonyl group could engage in polar interactions with receptors like sigma-1 or NMDA, though its bulkiness may limit CNS penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
